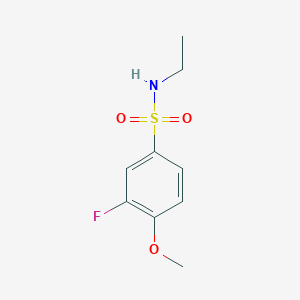

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide

Description

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12FNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Propriétés

IUPAC Name |

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSFKXTTZFQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can result in the formation of an N-alkylated sulfonamide.

Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfinamides.

Applications De Recherche Scientifique

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethyl-4-fluoro-3-methoxybenzenesulfonamide

- N-methyl-3-fluoro-4-methoxybenzenesulfonamide

- N-ethyl-3-chloro-4-methoxybenzenesulfonamide

Uniqueness

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is unique due to the specific positioning of the fluoro and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The ethyl group attached to the sulfonamide nitrogen also contributes to its distinct chemical properties compared to similar compounds with different alkyl groups.

Activité Biologique

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide is characterized by the following chemical structure:

- Chemical Formula : C₈H₉FNO₃S

- Molecular Weight : 215.23 g/mol

The presence of the sulfonamide group is significant as it allows for interactions with various biological targets, particularly enzymes.

The biological activity of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide primarily stems from its ability to inhibit enzyme activity. The sulfonamide moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes and disrupt their function. This inhibition can interfere with critical biochemical pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that N-ethyl-3-fluoro-4-methoxybenzenesulfonamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| T-47D (Breast Cancer) | 1.95 | 90.47 |

| K-562 (Leukemia) | 2.36 | 81.58 |

| MDA-MB-468 (Breast) | 3.45 | 84.32 |

These results suggest that the compound has a broad-spectrum antiproliferative effect against multiple cancer types, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

N-ethyl-3-fluoro-4-methoxybenzenesulfonamide has also been investigated for its role as an enzyme inhibitor. The compound's structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as bacterial infections and cancer .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that N-ethyl-3-fluoro-4-methoxybenzenesulfonamide significantly inhibited cell growth, with IC50 values indicating potent activity against several types of cancer cells .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target enzymes, suggesting a strong potential for drug development based on its binding affinity and inhibitory capabilities .

- Pharmacokinetics : Research indicates that modifications to the compound's structure can enhance its metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-ethyl-3-fluoro-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the corresponding amine intermediate. Key steps include:

- Substrate Preparation : Start with 3-fluoro-4-methoxybenzenesulfonyl chloride and ethylamine.

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis. Monitor pH (maintain ~8–9 with a base like triethylamine) to ensure efficient nucleophilic substitution .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (>95%) .

Q. How should researchers confirm the structural identity of N-ethyl-3-fluoro-4-methoxybenzenesulfonamide using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 5.2–5.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 276.06).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Methodological Answer : Prioritize cytotoxicity screens using:

- Cell Viability Assays : MTT or resazurin-based assays across cancer cell lines (e.g., NCI-60 panel).

- Mechanistic Clues : Pair with tubulin polymerization assays if structural analogs (e.g., E7010) show antimitotic activity .

Q. What safety protocols are critical when handling sulfonamide derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

- Methodological Answer :

- Re-evaluate Structural Assumptions : Validate the compound’s conformation via X-ray crystallography (e.g., SHELXL refinement ).

- Dose-Response Analysis : Test multiple concentrations to rule out off-target effects.

- Comparative Profiling : Use COMPARE analysis (as in ) against known sulfonamides to identify shared/resistant pathways .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest (e.g., propidium iodide staining).

- Gene Expression Profiling : RNA-seq or microarray analysis (e.g., Affymetrix GeneChip) to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- Target Validation : CRISPR knockout or siRNA silencing of candidate targets (e.g., tubulin isoforms) .

Q. How can unexpected byproducts during synthesis be characterized and mitigated?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS and F NMR to detect fluorinated impurities.

- Reaction Monitoring : Implement in-situ FTIR to track intermediate formation.

- Case Study : describes an unintended "double" sulfonamide product; similar scenarios require revising stoichiometry or solvent polarity .

Q. What strategies improve the accuracy of pharmacological modeling for sulfonamide derivatives?

- Methodological Answer :

- QSAR Modeling : Incorporate electronic parameters (Hammett σ constants) for the 3-fluoro and 4-methoxy groups.

- Docking Studies : Use AutoDock Vina with crystal structures of targets (e.g., β-tubulin PDB: 1SA0).

- Pharmacophore Refinement : Integrate gene expression data (e.g., from ) to refine binding hypotheses .

Q. How should researchers address discrepancies between spectral data and expected structural features?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.